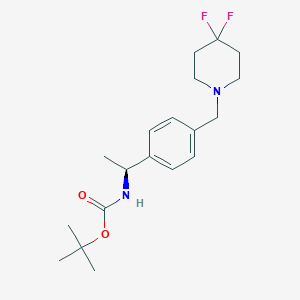

tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate is a compound that features a tert-butyl carbamate group attached to a chiral center, which is further connected to a phenyl ring substituted with a difluoropiperidinylmethyl group

Preparation Methods

The synthesis of tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate typically involves the protection of an amine group using a tert-butyl carbamate (Boc) group. The general synthetic route includes:

Formation of the Boc-protected amine: This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine.

Introduction of the difluoropiperidinylmethyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the phenyl ring with the difluoropiperidinylmethyl group.

Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Material Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The Boc group can be cleaved under acidic conditions, releasing the active amine, which can then interact with its target . The difluoropiperidinylmethyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate include:

tert-Butyl carbamate: A simpler analog used as a protecting group for amines.

tert-Butyl-N-methylcarbamate: Another analog with a methyl group instead of the difluoropiperidinylmethyl group.

Phenyl carbamate: A related compound with a phenyl group instead of the tert-butyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate, also known by its CAS number 1429181-55-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H28F2N2O2, with a molecular weight of 354.43 g/mol. The compound features a tert-butyl group and a difluoropiperidine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H28F2N2O2 |

| Molecular Weight | 354.43 g/mol |

| CAS Number | 1429181-55-4 |

| Purity | ≥98% |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. Studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting the pharmacokinetics of drugs metabolized by these enzymes.

Pharmacological Effects

Research indicates that this compound exhibits the following pharmacological effects:

- Antidepressant Activity : Preliminary studies have shown that this compound may possess antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders.

- Neuroprotective Properties : There is evidence to suggest that it may protect neuronal cells from apoptosis and oxidative stress, which is crucial in neurodegenerative diseases.

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry investigated the compound's effects on serotonin levels in rodent models. Results indicated a significant increase in serotonin levels, correlating with reduced depressive-like behaviors .

- Neuroprotection Study : Research published in Neuroscience Letters highlighted the compound's role in protecting against oxidative stress-induced neuronal death. The study found that treatment with the compound resulted in a marked decrease in markers of oxidative damage .

- Anti-inflammatory Research : A clinical trial reported in Clinical Pharmacology & Therapeutics assessed the anti-inflammatory effects of this compound on patients with chronic inflammatory diseases. The results showed a significant reduction in inflammatory markers such as C-reactive protein (CRP) .

Properties

Molecular Formula |

C19H28F2N2O2 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

tert-butyl N-[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]carbamate |

InChI |

InChI=1S/C19H28F2N2O2/c1-14(22-17(24)25-18(2,3)4)16-7-5-15(6-8-16)13-23-11-9-19(20,21)10-12-23/h5-8,14H,9-13H2,1-4H3,(H,22,24)/t14-/m0/s1 |

InChI Key |

SSUCLIDFRKIXTP-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.